Diethyl 4-oxo-6,7-diazabicyclo[3.2.2]nona-2,8-diene-6,7-dicarboxylate
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Overview
Description
Diethyl 4-oxo-6,7-diazabicyclo[3.2.2]nona-2,8-diene-6,7-dicarboxylate is a complex organic compound known for its unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-oxo-6,7-diazabicyclo[3.2.2]nona-2,8-diene-6,7-dicarboxylate typically involves the cycloaddition reaction between diethyl azodicarboxylate and tropone . The reaction conditions often include the use of solvents such as ethanol and catalysts like toluene-p-sulphonic acid . The process involves multiple steps, including the protection of double bonds, reduction, and deprotection of enone units .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for potential scale-up. The use of common reagents and conditions, such as triethyl orthoformate and methyl-lithium, suggests that industrial production could be feasible with appropriate optimization .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-oxo-6,7-diazabicyclo[3.2.2]nona-2,8-diene-6,7-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hexynyllithium for triene formation, sulfuric acid for rearrangement reactions, and trimethylsilylmethylmagnesium chloride for methylenation . The conditions often involve specific temperatures and solvents to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions include trienes, biradicals, and other complex polyenes .
Scientific Research Applications
Diethyl 4-oxo-6,7-diazabicyclo[3.2.2]nona-2,8-diene-6,7-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl 4-oxo-6,7-diazabicyclo[3.2.2]nona-2,8-diene-6,7-dicarboxylate involves its ability to undergo cycloaddition reactions, forming stable intermediates and products . The molecular targets include reactive sites within the molecule that facilitate these transformations. Pathways involved include the formation of biradicals and subsequent rearrangements .
Comparison with Similar Compounds
Similar Compounds
Diethyl azodicarboxylate: A precursor used in the synthesis of the target compound.
Tropone: Another precursor involved in the cycloaddition reaction.
Vinyl-trimethylenemethane: A related compound with similar reactivity and applications.
Uniqueness
Diethyl 4-oxo-6,7-diazabicyclo[3.2.2]nona-2,8-diene-6,7-dicarboxylate is unique due to its bicyclic structure and the ability to form non-Kekulé polyenes . This distinguishes it from other similar compounds and highlights its importance in advanced organic synthesis and materials science .
Properties
CAS No. |
18245-57-3 |
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Molecular Formula |
C13H16N2O5 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
diethyl 4-oxo-6,7-diazabicyclo[3.2.2]nona-2,8-diene-6,7-dicarboxylate |
InChI |
InChI=1S/C13H16N2O5/c1-3-19-12(17)14-9-5-7-10(11(16)8-6-9)15(14)13(18)20-4-2/h5-10H,3-4H2,1-2H3 |
InChI Key |
CSRUFDMRRASNTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C2C=CC(N1C(=O)OCC)C(=O)C=C2 |
Origin of Product |
United States |
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